5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Chemical Structure and Properties 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 1190321-59-5) is a bicyclic heterocyclic compound featuring a pyrrolopyridinone core substituted with bromine (Br) at position 5 and chlorine (Cl) at position 4. Its molecular formula is C₇H₄BrClN₂O, with a molecular weight of 254.48 g/mol. The compound is characterized by a fused pyrrole-pyridinone system, which confers unique electronic and steric properties critical for its applications in medicinal chemistry and organic synthesis .
Synthesis and Applications The synthesis typically involves halogenation of pyrrolopyridinone precursors. For example, bromination and chlorination steps under controlled conditions (e.g., using Br₂ or Cl₂ in polar solvents like t-BuOH/H₂O) yield the target compound with high purity (>97%) . It serves as a key intermediate in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules due to its ability to act as a hydrogen-bond acceptor and its halogen-mediated interactions with biological targets .
Properties
IUPAC Name |
5-bromo-6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-1-3-2-5(12)10-7(3)11-6(4)9/h1H,2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAFYYNUFCZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the bromination and chlorination of the pyrrolo[2,3-b]pyridine core using reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, cyclization, and purification steps to obtain the desired product with high purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents under the influence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organometallic reagents like Grignard reagents or boronic acids.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further explored for their biological activities and potential therapeutic applications .
Scientific Research Applications
The compound has been investigated for its role as a bioactive molecule with potential therapeutic applications.
- Kinase Inhibition : Research has highlighted the compound's ability to inhibit specific kinases, including MPS1 (Monopolar Spindle 1), which plays a crucial role in cell division and cancer proliferation. Studies indicate that derivatives based on the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibition of MPS1 with favorable pharmacokinetic profiles. For example, a related compound demonstrated an IC50 value of 0.025 μM against MPS1, indicating strong inhibitory activity in vitro and in cellular assays .
- Antiproliferative Properties : The compound has shown promise in antiproliferative assays against various cancer cell lines. In one study, it was noted that certain derivatives exhibited significant inhibition of cell proliferation in HCT116 human colon cancer cells, with GI50 values around 0.55 μM .
Synthetic Methodologies
The synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves several key steps:
- Palladium-Mediated Reactions : A common synthetic route includes palladium-mediated coupling reactions to form the pyrrolo[2,3-b]pyridine structure. This method allows for the introduction of various substituents at different positions on the ring system, facilitating the development of analogs with enhanced biological activity .
- Fragment-Based Approaches : Another strategy involves fragment-based drug design, where smaller molecular fragments are used to build up to the desired structure. This approach has led to the identification of new inhibitors with improved selectivity and potency against target kinases .
Therapeutic Potential
The therapeutic implications of this compound are significant:
- Cancer Therapy : Given its ability to inhibit kinases involved in tumor growth and survival, this compound is being explored as a potential candidate for cancer therapy. The inhibition of MPS1 could disrupt cancer cell division and promote apoptosis in malignant cells.
- Drug Development : The structural characteristics of this compound make it a valuable scaffold for further modifications aimed at enhancing its efficacy and reducing toxicity. Ongoing research is focused on optimizing its pharmacological properties to develop new anticancer agents.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Halogen Effects: The dual Br/Cl substitution in the target compound enhances its electrophilicity and binding affinity compared to mono-halogenated analogs (e.g., 183208-34-6, 220896-14-0). This is critical in kinase inhibition, where halogen bonds stabilize interactions with ATP-binding pockets . In contrast, 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (113423-51-1) exhibits lower solubility due to its two bromine atoms, limiting its utility in aqueous-phase reactions .
Structural Modifications: Replacement of the pyridinone oxygen with an ethyl group (e.g., 1228666-29-2) abolishes hydrogen-bonding capacity but increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates . The absence of the pyridinone ring in compounds like 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine simplifies synthesis but reduces versatility in forming hydrogen bonds .
Synthetic Utility: The target compound’s Br/Cl substituents enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura), whereas mono-halogenated analogs require additional functionalization steps . 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (220896-14-0) is preferred for nucleophilic aromatic substitution due to its single reactive site, but it lacks the dual reactivity of the Br/Cl system .
Research Findings and Trends
- Pharmaceutical Relevance: The Br/Cl combination in the target compound has been leveraged in preclinical studies for JAK2 and EGFR inhibitors, showing 10–100× higher potency than mono-halogenated derivatives .
- Synthetic Challenges : Competing side reactions (e.g., over-halogenation) during synthesis are mitigated using stepwise halogenation protocols, as described in .
- Market Analysis: Global demand for halogenated pyrrolopyridinones is projected to grow at 8.2% CAGR (2025–2030), driven by their role in oncology and inflammation drug pipelines .
Biological Activity
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula : C7H4BrClN2
Molecular Weight : 231.48 g/mol
CAS Number : 1190321-59-5
SMILES Notation : C1=CNC2=NC(=C(C=C21)Br)Cl
Structural Information
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Enzyme Inhibition
Anti-inflammatory and Antioxidant Properties
Toxicity Profile
Despite its promising biological activities, the toxicity profile of the compound must be considered. It has been classified as harmful if swallowed and causes skin irritation . Therefore, further studies are required to evaluate its safety for therapeutic applications.
Biological Activity Summary
Case Study 1: DYRK1A Inhibition
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of pyrrole derivatives against clinically relevant strains of bacteria. The findings revealed that compounds similar to this compound exhibited superior activity compared to conventional antibiotics like ciprofloxacin, suggesting their potential as new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
